molecular formula C9H13NO B13553149 2-(Aminomethyl)-4,6-dimethylphenol CAS No. 65456-40-8

2-(Aminomethyl)-4,6-dimethylphenol

Cat. No.: B13553149
CAS No.: 65456-40-8
M. Wt: 151.21 g/mol
InChI Key: KJTSIUBJVRETHI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-dimethylphenol is an organic compound with the molecular formula C9H13NO It consists of a phenol ring substituted with two methyl groups at the 4 and 6 positions and an aminomethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,6-dimethylphenol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylphenol with formaldehyde and ammonia under basic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups such as methyl or ethyl groups.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

2-(Aminomethyl)-4,6-dimethylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4,6-dimethylphenol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the methyl groups at the 4 and 6 positions, resulting in different chemical properties and reactivity.

    4,6-Dimethylphenol:

    2-(Aminomethyl)-4-methylphenol: Has only one methyl group, leading to variations in its chemical behavior and uses.

Uniqueness

2-(Aminomethyl)-4,6-dimethylphenol is unique due to the presence of both the aminomethyl and dimethyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound with diverse applications in various fields.

Properties

CAS No.

65456-40-8

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(aminomethyl)-4,6-dimethylphenol

InChI

InChI=1S/C9H13NO/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,11H,5,10H2,1-2H3

InChI Key

KJTSIUBJVRETHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN)O)C

Origin of Product

United States

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